4-Chloro-N-(3-hydroxyphenyl)benzamide
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Overview
Description
4-Chloro-N-(3-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H10ClNO2 It is a derivative of benzamide, characterized by the presence of a chloro group at the 4-position and a hydroxy group at the 3-position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-N-(3-hydroxyphenyl)benzamide typically involves the condensation of 4-chlorobenzoic acid with 3-aminophenol. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride, which facilitates the formation of the amide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-N-(3-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chloro group can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous ethanol.
Major Products Formed
Oxidation: 4-Chloro-N-(3-hydroxybenzoyl)benzamide.
Reduction: N-(3-hydroxyphenyl)benzamide.
Substitution: 4-Hydroxy-N-(3-hydroxyphenyl)benzamide.
Scientific Research Applications
4-Chloro-N-(3-hydroxyphenyl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Chloro-N-(3-hydroxyphenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and chloro groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-N-(4-hydroxyphenyl)benzamide
- 4-Chloro-N-(2-hydroxyphenyl)benzamide
- 4-Chloro-N-(3-methoxyphenyl)benzamide
Uniqueness
4-Chloro-N-(3-hydroxyphenyl)benzamide is unique due to the specific positioning of the hydroxy group at the 3-position, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound in various research fields.
Properties
IUPAC Name |
4-chloro-N-(3-hydroxyphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO2/c14-10-6-4-9(5-7-10)13(17)15-11-2-1-3-12(16)8-11/h1-8,16H,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZMZFHGYLOPPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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